molecular formula C6H12O2 B1352052 3-Methoxy-2,2-dimethylpropionaldehyde CAS No. 26254-86-4

3-Methoxy-2,2-dimethylpropionaldehyde

Cat. No.: B1352052
CAS No.: 26254-86-4
M. Wt: 116.16 g/mol
InChI Key: MSUXOWPAVUXNMZ-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethylpropionaldehyde is an aldehyde derivative characterized by a methoxy (-OCH₃) group at the third carbon and two methyl (-CH₃) groups at the second carbon of the propionaldehyde backbone. This compound is notable for its branched alkyl and ether substituents, which influence its polarity, stability, and reactivity.

Biological Activity

3-Methoxy-2,2-dimethylpropionaldehyde, a compound with the chemical formula C6_6H12_{12}O2_2, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a methoxy group and two methyl groups attached to the propionaldehyde backbone. This unique arrangement contributes to its hydrophobic characteristics and influences its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of metabolites that can influence cellular signaling and gene expression.

Key Mechanisms:

  • Enzyme Interaction : It can inhibit or activate enzymes, altering metabolic processes.
  • Receptor Binding : The compound may bind to specific receptors, modulating cellular responses.
  • Signaling Pathways : It influences pathways related to inflammation and immune response.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CytotoxicityPotentially cytotoxic to cancer cells
AntioxidantMay reduce oxidative stress
Endocrine InteractionPossible modulation of endocrine pathways

Case Study: Cytotoxicity Assessment

In a study examining the cytotoxic effects of various aldehydes, including this compound, researchers found that it exhibited significant activity against B16 melanoma cells. The study utilized various concentrations to determine the IC50 value, highlighting a dose-dependent relationship in cytotoxicity .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds in terms of structure and biological activity:

CompoundStructure FeaturesBiological Activity
This compoundMethoxy and dimethyl groupsCytotoxicity, Antioxidant
3-Methoxy-2-methylpropionaldehydeMethoxy group onlyLower cytotoxicity
3-Methoxypivalic acidAdditional pivalic acid structureEnhanced metabolic stability

Future Directions in Research

Further research is needed to fully understand the biological implications of this compound. Areas for exploration include:

  • Detailed Mechanistic Studies : Investigating specific molecular interactions and pathways influenced by the compound.
  • In Vivo Studies : Assessing its effects in animal models to determine therapeutic potential and safety profiles.
  • Structure-Activity Relationship (SAR) : Analyzing how variations in chemical structure affect biological activity.

Scientific Research Applications

Chemical Analysis and Separation Techniques

One of the primary applications of 3-Methoxy-2,2-dimethylpropionaldehyde is in chemical analysis, particularly through High-Performance Liquid Chromatography (HPLC).

Separation Techniques:

  • Reverse Phase HPLC: The compound can be effectively analyzed using reverse phase HPLC methods. A typical mobile phase consists of acetonitrile, water, and phosphoric acid. For mass-spectrometry compatible applications, phosphoric acid can be substituted with formic acid .
  • UPLC Applications: Smaller particle columns (3 µm) are available for fast Ultra Performance Liquid Chromatography (UPLC), allowing for rapid analysis and isolation of impurities .

Pharmacokinetics and Drug Development

This compound has shown promise in pharmacokinetic studies, where its behavior in biological systems is analyzed to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study:

  • In a study focusing on the pharmacokinetics of various aldehydes, this compound was identified as a compound that could be used as a reference standard for evaluating metabolic pathways in drug development .

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in several organic reactions.

Applications in Synthesis:

  • Intermediate for Agrochemicals: It is utilized in the production of methoxyfenozide, an insecticide known for its effectiveness against lepidopteran pests. The synthesis involves the reaction of this compound with hydrazine derivatives .

Material Science Applications

In material science, this compound can be used as a building block for creating polymers and resins.

Potential Uses:

  • Polymer Synthesis: Its aldehyde functional group can react with amines or alcohols to form polyfunctional materials that exhibit desirable properties for coatings and adhesives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxy-2,2-dimethylpropionaldehyde, and how can researchers optimize yield and purity?

  • Methodology : Synthesis often involves nucleophilic substitution or oxidation of precursor alcohols. For example, 3-Hydroxy-2,2-dimethylpropionaldehyde (a structural analogue) can be modified via methoxylation under controlled conditions . Key factors include temperature control (e.g., maintaining 0–5°C during methoxy group introduction) and solvent selection (e.g., anhydrous ether to minimize hydrolysis). Purification via vacuum distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical for high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential. The methoxy group (δ\delta ~3.3 ppm in 1^1H NMR) and aldehyde proton (δ\delta ~9.5 ppm) are diagnostic. 13^13C NMR confirms carbonyl (δ\delta ~200 ppm) and quaternary carbons .
  • IR Spectroscopy : Stretching vibrations for aldehyde (C=O, ~1720 cm1^{-1}) and methoxy (C-O, ~1100 cm1^{-1}) groups provide structural validation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 131.09) and fragmentation patterns .

Advanced Research Questions

Q. How does the methoxy group in this compound influence its stability and reactivity compared to its hydroxyl analogue?

  • Methodology : The methoxy group reduces hydrogen-bonding capacity, altering dimerization tendencies. For example, 3-Hydroxy-2,2-dimethylpropionaldehyde forms stable cis-dimers in solution via intermolecular H-bonding, whereas the methoxy derivative may favor monomeric forms or weaker interactions due to steric hindrance and reduced polarity . Reactivity studies (e.g., oxidation kinetics) under varying pH (4.0–7.0) and solvents (polar vs. nonpolar) can quantify stability differences .

Q. How can derivatives of this compound be applied in electrochemical sensor design?

  • Methodology : The compound’s diamine derivatives (e.g., cis-dioxo-bis[3-methoxy-2,2-dimethylpropanediamine] Mo(VI)) are used to modify carbon paste electrodes (CPEs). Key parameters:

  • Surfactant Optimization : 2% cationic surfactant (e.g., 1-octanaminium bromide) maximizes peak separation (308 mV) for analytes like dopamine and ascorbic acid .
  • pH Dependence : pH 5.0 (0.1 M acetate buffer) achieves optimal sensitivity and resolution (Table 1) .
pHAscorbic Acid Peak (mV)Dopamine Peak (mV)
3.0220485
5.0190498
7.0170510

Q. What challenges arise in interpreting NMR data due to dynamic equilibria, and how can they be resolved?

  • Methodology : Dynamic processes (e.g., keto-enol tautomerism) broaden peaks or split signals. Techniques:

  • Variable-Temperature NMR : Cooling to −40°C slows equilibria, resolving distinct peaks .
  • Deuterated Solvent Screening : DMSO-d6_6 may stabilize specific conformers better than CDCl3_3 .
  • 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to assign overlapping signals .

Q. How should researchers address contradictions in analytical data from different methods?

  • Methodology : Cross-validate results using orthogonal techniques. For example:

  • Electrochemical vs. Chromatographic Data : If voltammetry (detection limit: 4 × 107^{-7} M ) conflicts with HPLC, check for electrode fouling or matrix effects in biological samples .
  • Structural Discrepancies : Combine XRD (for solid-state structure) with DFT calculations to reconcile NMR/IR observations .

Q. Notes on Data Interpretation

  • Electrode Optimization : Higher surfactant percentages (>2%) increase capacitive background currents, reducing sensitivity .
  • Synthetic Yield : Steric hindrance from dimethyl groups necessitates longer reaction times (24–48 hrs) for complete methoxylation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Methoxy-2,2-dimethylpropionaldehyde and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound - C₆H₁₂O₂ 128.16 Aldehyde, methoxy, dimethyl Presumed intermediate in synthesis
3-Dimethylamino-2,2-dimethylpropionaldehyde 15451-14-6 C₇H₁₅NO 129.20 Aldehyde, dimethylamino, dimethyl Reductive alkylation reactions
3-Hydroxy-2,2-dimethylpropionaldehyde 597-31-9 C₅H₁₀O₂ 102.13 Aldehyde, hydroxyl, dimethyl High-purity synthetic intermediate
3-Diethylamino-2,2-dimethylpropionaldehyde - C₉H₁₉NO 157.25 Aldehyde, diethylamino, dimethyl Anti-hypertensive research (inactive in cat trials)
3-Methoxy-2,2-dimethyloxirane 26196-04-3 C₅H₁₀O₂ 102.13 Epoxide, methoxy, dimethyl Epoxide derivative; potential cyclization product

Physicochemical Properties

  • Boiling Points: Data gaps exist for the methoxy-aldehyde, but 3-dimethylamino-2,2-dimethylpropionaldehyde (C₇H₁₅NO) has a reported boiling point (exact value unspecified) .
  • LogP and Solubility : The methoxy derivative likely has a higher logP (estimated ~1.5) than the hydroxyl analog (logP ~0.8), favoring organic phase partitioning .

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis: Amino-substituted analogs (e.g., 3-diethylamino-2,2-dimethylpropionaldehyde) are explored in anti-hypertensive drug research, though efficacy in vivo remains unproven .
  • Material Science : Epoxide derivatives like 3-methoxy-2,2-dimethyloxirane may serve as crosslinking agents or precursors for functional polymers .
  • Catalysis: Methoxy and hydroxyl aldehydes are intermediates in heterocycle synthesis (e.g., benzothiazepinones for catalytic or medicinal applications) .

Properties

IUPAC Name

3-methoxy-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2,4-7)5-8-3/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUXOWPAVUXNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180890
Record name 3-Methoxy-2,2-dimethylpropionaldehyde
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26254-86-4
Record name 3-Methoxy-2,2-dimethylpropanal
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Record name 3-Methoxy-2,2-dimethylpropionaldehyde
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Record name 3-Methoxy-2,2-dimethylpropionaldehyde
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Record name 3-methoxy-2,2-dimethylpropionaldehyde
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